N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide
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Overview
Description
N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide is a chemical compound that features a cyano group, a cyclopropyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide typically involves the reaction of 2-cyclopropyl-2-phenylacetic acid with a suitable cyanoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenylacetamide moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenylacetamides depending on the electrophile used.
Scientific Research Applications
N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as a nucleophile, participating in various biochemical reactions. The cyclopropyl and phenylacetamide moieties contribute to the compound’s overall stability and reactivity, influencing its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanoethyl)-2-cyclopropylacetamide: Lacks the phenyl group, resulting in different chemical properties and reactivity.
N-(1-Cyanoethyl)-2-phenylacetamide: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.
2-Cyclopropyl-2-phenylacetamide: Lacks the cyano group, altering its potential reactivity and applications.
Uniqueness
N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide is unique due to the presence of all three functional groups (cyano, cyclopropyl, and phenylacetamide), which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-cyanoethyl)-2-cyclopropyl-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(9-15)16-14(17)13(12-7-8-12)11-5-3-2-4-6-11/h2-6,10,12-13H,7-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKIMFFSDXKTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C(C1CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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